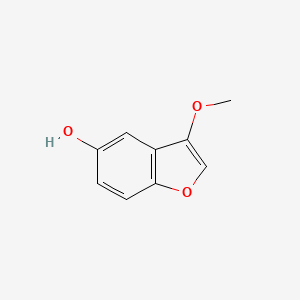

3-Methoxybenzofuran-5-ol

Description

Significance of Benzofuran (B130515) Derivatives in Contemporary Organic Chemistry Research

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, represents a significant structural framework in organic chemistry. nih.govacs.org First synthesized by Perkin in 1870, the benzofuran scaffold has since become a cornerstone in the development of a vast array of organic compounds with diverse applications. nih.govacs.org These derivatives are integral to medicinal, agricultural, and synthetic chemistry. nih.govacs.org

The widespread interest in benzofuran derivatives stems from their prevalence in natural products and their extensive pharmacological activities. nih.govbohrium.com Many natural and synthetic benzofuran-containing compounds exhibit a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. cuestionesdefisioterapia.commdpi.comontosight.ai This has spurred significant research into the synthesis of novel benzofuran derivatives with potential therapeutic applications. nih.govmdpi.com The versatility of the benzofuran nucleus allows for a wide range of chemical modifications, leading to the discovery of compounds with tailored biological activities. cuestionesdefisioterapia.commdpi.com

Structural Classification and Nomenclature of Substituted Benzofurans

The nomenclature of benzofuran derivatives follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). The core structure, benzofuran, can also be referred to as benzo[b]furan. nih.govacs.org Substitutions on the benzofuran ring system can occur at multiple positions, leading to a wide variety of derivatives. iiab.mewikipedia.org

Substituted benzofurans are classified based on the nature and position of the substituent groups attached to the benzofuran core. These substitutions can significantly influence the chemical and biological properties of the resulting compounds. The IUPAC nomenclature system provides a systematic way to name these complex molecules, ensuring clarity and consistency in scientific communication. qmul.ac.uk For instance, the position of substituents is indicated by numbers, and the names of the substituent groups are used as prefixes to the parent name "benzofuran".

Unique Positioning of 3-Methoxybenzofuran-5-ol within Advanced Benzofuran Research

Among the vast family of benzofuran derivatives, this compound holds a unique position in advanced research due to its specific substitution pattern. The presence of both a methoxy (B1213986) group at the 3-position and a hydroxyl group at the 5-position provides distinct chemical properties and potential for further functionalization.

While extensive research exists on various substituted benzofurans, specific studies focusing solely on this compound are less common. However, related structures and their syntheses provide insights into its potential reactivity and applications. For example, the synthesis of various 3-substituted and 5-substituted benzofurans has been widely explored, often as intermediates in the preparation of more complex molecules with biological activity. mdpi.comjst.go.jpgoogle.com The combination of a methoxy and a hydroxyl group on the benzofuran scaffold is found in several naturally occurring and synthetic compounds with interesting biological profiles, such as those with anti-inflammatory or anticancer properties. actascientific.com

The strategic placement of the methoxy and hydroxyl groups in this compound makes it an interesting target for synthetic chemists and a potential building block for the development of novel compounds with specific biological activities. Further investigation into the synthesis and properties of this particular derivative could lead to new discoveries in the field of medicinal chemistry and material science.

Structure

3D Structure

Properties

Molecular Formula |

C9H8O3 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

3-methoxy-1-benzofuran-5-ol |

InChI |

InChI=1S/C9H8O3/c1-11-9-5-12-8-3-2-6(10)4-7(8)9/h2-5,10H,1H3 |

InChI Key |

MEFDNJAROSKQNO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=COC2=C1C=C(C=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxybenzofuran 5 Ol and Its Structural Analogues

De Novo Synthesis Approaches to the Benzofuran (B130515) Core

De novo synthesis of the benzofuran core typically involves the formation of the furan (B31954) ring fused to a benzene (B151609) ring. This can be achieved through various intramolecular and intermolecular reactions. sioc-journal.cn

Intramolecular Cyclization Strategiessioc-journal.cnCurrent time information in Богородский район, RU.organic-chemistry.orgresearchgate.netmdpi.com

Intramolecular cyclization is a powerful strategy for the synthesis of benzofurans, involving the formation of a bond between an oxygen atom and a carbon atom on a side chain attached to the benzene ring. sioc-journal.cnmdpi.com

Palladium-Catalyzed Annulation Reactionssioc-journal.cnCurrent time information in Богородский район, RU.researchgate.netmdpi.comrsc.orgnih.gov

Palladium catalysis has proven to be a versatile tool for the synthesis of benzofurans. These reactions often proceed through C-H activation and can be used to form a variety of substituted benzofurans. nih.goviastate.edu For instance, palladium-catalyzed oxidative annulation of phenols with alkenylcarboxylic acids can produce 2,3-disubstituted benzofurans. nih.gov The regioselectivity of these reactions can be influenced by the substitution pattern of the phenol (B47542) precursor. nih.gov Another approach involves the palladium-catalyzed annulation of imidazo[1,2-a]pyridines with coumarins, which yields benzofuran-fused heterocycles through a decarbonylative pathway. rsc.org The synthesis of functionalized 2-benzyl benzo[b]furans can be achieved through a regioselective 5-exo-trig intramolecular oxidative cyclization of ortho-cinnamyl phenols using a palladium catalyst. researchgate.netorganic-chemistry.org

A notable example is the palladium-catalyzed synthesis of 2,3-disubstituted benzofurans from phenols and alkenylcarboxylic acids, which can also be adapted for the synthesis of deuterium-labeled compounds. nih.gov Furthermore, palladium-catalyzed [4 + 1] annulation of benzofuran-derived azadienes with isocyanides provides an efficient route to benzofuro[3,2-b]pyrrole derivatives. acs.org

| Catalyst/Reagents | Starting Materials | Product | Yield | Reference |

| PdCl2(CH3CN)2, Benzoquinone | o-Cinnamyl Phenols | 2-Benzyl Benzo[b]furans | Good to Excellent | researchgate.net |

| Pd(OAc)2 | Phenols, Alkenylcarboxylic Acids | 2,3-Dialkylbenzofurans | - | nih.gov |

| Palladium Catalyst | Imidazo[1,2-a]pyridines, Coumarins | Benzofuran Fused Heterocycles | Good to Excellent | rsc.org |

| (PPh3)PdCl2, Copper Iodide | Iodophenols, Terminal Alkynes | Benzofuran Derivatives | 70-91% | nih.govacs.org |

| Palladium Catalyst | 2-Iodophenyl Allenyl Ethers | 2-Azaallyl Anions | Good to Excellent | mdpi.com |

Acid-Catalyzed Cyclization PathwaysCurrent time information in Богородский район, RU.organic-chemistry.orgrsc.orgwuxiapptec.com

Acid-catalyzed cyclization is a classical yet effective method for benzofuran synthesis. rsc.org This approach often involves the dehydration of a suitable precursor containing a hydroxyl group and a side chain that can cyclize onto the aromatic ring. rsc.org For example, 2-hydroxy-1,4-diones can undergo a cyclization/oxidative aromatization cascade reaction catalyzed by trifluoroacetic acid (TFA) to yield various benzofuran derivatives. rsc.org Polyphosphoric acid (PPA) is another commonly used acid catalyst for the cyclization of acetals to form the benzofuran core. wuxiapptec.com The regioselectivity of these reactions can sometimes be predicted using computational analysis. wuxiapptec.com Lewis acids, such as boron trifluoride diethyl etherate, can also promote domino reactions to synthesize benzofuran derivatives. nih.gov

| Catalyst/Reagents | Starting Materials | Product | Yield | Reference |

| Trifluoroacetic Acid (TFA), N-Bromosuccinimide (NBS) | 2-Hydroxy-1,4-diones | Benzofuran Derivatives | Moderate to Good | rsc.org |

| Polyphosphoric Acid (PPA) | Acetal Substrates | Benzofuran Core | - | wuxiapptec.com |

| Lewis Acid (e.g., BF3·OEt2) | 2,4-Diyn-1-ols, Dicarbonyl Compounds | Benzofuran Derivatives | 75-91% | nih.gov |

| Rh(I)/Acid Catalyst | Propargyl Alcohols, ortho-Hydroxylated Arylboronic Acids | Benzofurans | Moderate to High | researchgate.net |

Oxidative Cyclization Protocolssioc-journal.cnCurrent time information in Богородский район, RU.researchgate.netrsc.orgorganic-chemistry.org

Oxidative cyclization provides a direct route to benzofurans from precursors that are one oxidation level away from the final product. These reactions often employ a metal catalyst and an oxidant. Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes is a one-pot procedure for the regioselective synthesis of polysubstituted benzofurans. rsc.org Similarly, iron(III)-mediated intramolecular cyclization of electron-rich-aryl ketones can construct the benzofuran ring. mdpi.com More recently, designed transition-metal complexes, inspired by enzymes, have been used for the oxidative cyclization of 2'-hydroxychalcones to flavones and related benzofuran derivatives. organic-chemistry.org

| Catalyst/Reagents | Starting Materials | Product | Yield | Reference |

| Copper Catalyst, Molecular Oxygen | Phenols, Alkynes | Polysubstituted Benzofurans | - | rsc.org |

| FeCl3 | Electron-Rich-Aryl Ketones | Benzofurans | - | mdpi.com |

| Zinc and Manganese Complexes, TEMPO | 2'-Hydroxychalcones | Flavone and Benzofuran Derivatives | Up to 95% | organic-chemistry.org |

| PdCl2(C2H4)2, Benzoquinone | o-Allylphenol Derivatives | Functionalized 2-Benzyl Benzofurans | - | mdpi.com |

Ring-Closing Metathesis (RCM) Approachesorganic-chemistry.orgrsc.orgresearchgate.netresearchgate.net

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including benzofurans. researchgate.netresearchgate.netorganic-chemistry.org This strategy typically involves the use of a ruthenium catalyst, such as Grubbs' catalyst, to cyclize a diene precursor. researchgate.net For the synthesis of benzofurans, an isomerization-ring-closing metathesis strategy has been developed, starting from 1-allyl-2-allyloxybenzenes. organic-chemistry.org This method has been shown to be efficient and tolerant of various functional groups. organic-chemistry.org Two-directional RCM has also been employed for the synthesis of bisbenzoxepines and bisbenzoxocines. thieme-connect.com

| Catalyst | Starting Materials | Product | Yield | Reference |

| Ruthenium Catalyst (Grubbs' Catalyst) | 1-Allyl-2-allyloxybenzenes | Substituted Benzofurans | Up to 100% | organic-chemistry.org |

| Ruthenium and Molybdenum Complexes | Diene Substrates | Benzofurans | - | researchgate.net |

Intermolecular Coupling Reactions for Benzofuran Ring Formationsioc-journal.cnresearchgate.net

In addition to intramolecular cyclizations, intermolecular coupling reactions can also be utilized to construct the benzofuran ring system. These reactions involve the formation of two bonds in a single step or in a sequential one-pot process. A notable example is the copper-mediated oxidative annulation of phenols and unactivated internal alkynes. researchgate.net This method allows for the synthesis of various benzofuran derivatives through a proposed mechanism involving reversible electrophilic carbocupration of the phenol. researchgate.net Another approach involves the nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids, which proceeds via aromatic C–F bond activation. beilstein-journals.org

| Catalyst/Reagents | Starting Materials | Product | Yield | Reference |

| Rhodium and Copper Catalysts | Phenols, Internal Diarylalkynes | Benzofuran Derivatives | - | researchgate.net |

| Nickel Catalyst | 2-Fluorobenzofurans, Arylboronic Acids | 2-Arylbenzofurans | - | beilstein-journals.org |

Sonogashira Cross-Coupling Methods

The Sonogashira cross-coupling reaction is a robust and widely utilized method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is instrumental in the synthesis of benzofuran precursors. wikipedia.orgwalisongo.ac.idorganic-chemistry.org For instance, the coupling of an appropriately substituted o-iodophenol with a terminal alkyne sets the stage for a subsequent intramolecular cyclization to form the benzofuran ring. rsc.org

A common strategy involves the coupling of an iodinated phenol derivative with an alkyne, followed by an intramolecular cyclization. For example, the synthesis of 7-methoxy-2-phenyl-1-benzofuran-5-carbaldehyde has been achieved through the coupling of 5-iodovanillin (B1580916) with phenylacetylene (B144264) using a palladium catalyst and copper(I) iodide as a co-catalyst. jocpr.com Similarly, the total synthesis of the natural product egonol (B1663352) involved a one-pot Sonogashira coupling of iodovanillin with 3,4-methylenedioxyphenylacetylene, which proceeded through successive coupling and cyclization steps to yield the benzofuran core in high yield. rsc.org

The versatility of the Sonogashira reaction allows for the introduction of various substituents onto the benzofuran scaffold. By choosing different coupling partners, a diverse range of structural analogues can be synthesized. The reaction conditions are generally mild, often conducted at room temperature in the presence of an amine base, making it compatible with a variety of functional groups. wikipedia.orghes-so.ch

Table 1: Examples of Sonogashira Coupling in Benzofuran Synthesis

| Aryl Halide | Alkyne | Catalyst System | Product | Reference |

| 5-Iodovanillin | Phenylacetylene | Pd-catalyst, CuI | 7-Methoxy-2-phenyl-1-benzofuran-5-carbaldehyde | jocpr.com |

| Iodovanillin | 3,4-Methylenedioxyphenylacetylene | Pd(PPh₃)₄, CuI | Egonol precursor | rsc.org |

| 3-Iodoaniline | 2-Methylbut-3-yn-2-ol | Pd₁@NC, CuI, PPh₃ | Erlotinib intermediate | hes-so.ch |

| 2-Iodophenol | 3-Butyn-1-ol | Pd(PPh₃)₂Cl₂, CuI | Iboga analogue precursor | rsc.org |

Copper-Mediated Cyclizations

Copper-catalyzed reactions represent another significant avenue for the synthesis of benzofurans. These methods often involve the intramolecular cyclization of suitably functionalized precursors. A notable example is the copper-mediated domino hydration and annulation of 2-fluorophenylacetylene derivatives. This strategy utilizes a copper(I) iodide catalyst in the presence of potassium hydroxide, water, and potassium iodide to afford benzo[b]furans. mdpi.com

Copper catalysis is also employed in the synthesis of 2-aminothiazoles through a [3+2] oxidative cyclization of oxime acetates with sodium thiocyanate, showcasing the versatility of copper in mediating cyclization reactions to form heterocyclic systems. rsc.org Furthermore, copper-catalyzed domino cyclization of anilines and cyclobutanone (B123998) oxime provides a route to spirotetrahydroquinoline derivatives, highlighting the power of this approach in constructing complex molecular scaffolds. beilstein-journals.org In the context of benzofuran synthesis, copper-mediated C-O bond formation is a key step in various synthetic routes. mdpi.com

C-H Activation and Annulation Strategies

Direct C-H activation and annulation have emerged as powerful and atom-economical strategies for constructing heterocyclic rings, including benzofurans. These methods avoid the pre-functionalization of starting materials, offering a more streamlined synthetic approach. beilstein-journals.orgmdpi.com Rhodium(III)-catalyzed C-H activation and annulation of salicylaldehydes with sulfoxonium ylides, for example, provides a route to chromones, which share a similar benzopyran core with some benzofuran derivatives. rsc.org

While direct C-H activation for the synthesis of 3-methoxybenzofuran-5-ol itself is not explicitly detailed in the provided context, the principles of this methodology are broadly applicable to the synthesis of substituted aromatic systems. jepss.inmdpi.com For instance, rhodium(III)-catalyzed C-H activation/C-N bond formation and copper-catalyzed N-N bond formation have been used to synthesize substituted 1H-indazoles. mdpi.com The development of such C-H functionalization logic provides a pathway for the regioselective introduction of functional groups onto an aromatic ring, which could be adapted for the synthesis of benzofuran precursors. jepss.in

Functionalization of Pre-formed Benzofuran Scaffolds for this compound Synthesis

Once the core benzofuran structure is in place, subsequent functionalization is often necessary to arrive at the target molecule, this compound. This involves the selective introduction of hydroxyl and methoxy (B1213986) groups at specific positions on the benzofuran ring.

Selective Hydroxylation and Etherification Strategies

The introduction of a hydroxyl group onto an aromatic ring can be achieved through various methods. Chelation-assisted C-H hydroxylation mediated by boron species offers a mild, transition-metal-free approach for the ortho-hydroxylation of arenes bearing directing groups. unibo.it While direct application to benzofurans is not specified, this strategy highlights the potential for regioselective hydroxylation. Copper-catalyzed hydroxylation of aryl halides also provides a viable route to phenols under mild conditions. unibo.it

Following hydroxylation, etherification is required to introduce the methoxy group. Standard Williamson ether synthesis, involving the reaction of a phenoxide with an alkyl halide (e.g., methyl iodide), is a common method for this transformation. For example, 5-methoxy-3-methyl-benzofuran can be prepared by the methylation of 3-methyl-benzofuran-5-ol using methyl iodide. google.com

Regioselective Substitution Reactions on the Benzene Moiety

Achieving the desired substitution pattern on the benzene portion of the benzofuran is crucial. The regioselectivity of electrophilic substitution reactions is governed by the directing effects of the existing substituents on the ring. For instance, the Friedel-Crafts-like alkylation of phenols with α-haloketones can lead to the formation of benzofurans with a preference for the less sterically hindered position. mdpi.com The reaction of 3-hydroxy-2-pyrones with nitroalkenes allows for the regioselective preparation of benzofuranones with programmable substitution at any position. nih.govoregonstate.edu

Methodologies for Introducing Methoxy and Hydroxyl Groups at Specific Positions

The synthesis of specifically substituted benzofurans, such as those with methoxy and hydroxyl groups, often starts from appropriately substituted phenols or other aromatic precursors. For example, the synthesis of 2,3-dihydro-5-methoxybenzofuran was achieved from 3-methoxyphenylethan-2'-ol through a one-pot iron(III)-catalyzed iodination and copper(I)-catalyzed cyclization. aablocks.com

The synthesis of 3-(3',4',5'-trimethoxyanilino)benzo[b]furan derivatives involved a two-step process starting from 2-hydroxybenzonitrile (B42573) derivatives, which were condensed with methyl or ethyl bromoacetate (B1195939) to form 3-aminobenzo[b]furan analogs. mdpi.com This highlights how the strategic choice of starting materials with pre-installed functional groups can dictate the final substitution pattern of the benzofuran product.

Advanced Synthetic Strategies

The synthesis of this compound and its analogs has been a subject of intense research, leading to the development of sophisticated and efficient synthetic methodologies. These advanced strategies often focus on improving yield, selectivity, and functional group tolerance, while also exploring novel reaction pathways.

Sigmatropic Rearrangements in Benzofuran Synthesis

Sigmatropic rearrangements, a class of pericyclic reactions, have emerged as powerful tools for the construction of the benzofuran nucleus. These reactions involve the concerted reorganization of σ and π electrons, often proceeding with high stereospecificity and under mild conditions.

A notable approach involves a researchgate.netresearchgate.net-sigmatropic rearrangement as a key step. For instance, the treatment of N-phenoxyacetamides with compounds containing an sp-hybridized carbon can lead to the rapid synthesis of oxa-heterocycles, including benzofurans. acs.org This process is believed to proceed through a Claisen-like researchgate.netresearchgate.net-sigmatropic rearrangement/annulation cascade. acs.orgacs.org Computational and experimental studies have shown these reactions to be highly exothermic. acs.org

Another strategy utilizes the researchgate.netresearchgate.net-sigmatropic rearrangement of oxime ethers, triggered by N-trifluoroacetylation. organic-chemistry.org Acylation of oxime ethers with trifluoroacetic anhydride (B1165640) (TFAA) or trifluoroacetyl triflate (TFAT) in the presence of a base like DMAP can induce the rearrangement to form dihydrobenzofurans or benzofurans under mild conditions. organic-chemistry.org This method has proven effective in the synthesis of natural 2-arylbenzofurans without the need for protecting hydroxy groups. organic-chemistry.org

Recent advancements have also explored charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangements. In one such method, the reaction of a substituted phenol with an alkynyl sulfoxide (B87167) and trifluoroacetic anhydride (TFAA) leads to the formation of a five-membered ring. tus.ac.jp The resulting imbalanced charges on the benzofuran intermediate trigger a charge-accelerated sigmatropic rearrangement, enabling the migration of an ortho functional group to a neighboring position on the phenol side. tus.ac.jp This strategy has been successfully applied to the synthesis of a variety of highly functionalized and even fully substituted benzofurans. tus.ac.jprsc.org

Furthermore, a transition-metal-free synthesis of C3-arylated benzofurans has been developed, which employs a sequence involving an interrupted Pummerer reaction and a researchgate.netresearchgate.net sigmatropic rearrangement. nih.gov This method combines phenols with benzothiophene (B83047) S-oxides to yield the desired benzofuran products. nih.gov

| Rearrangement Type | Precursors | Key Reagents/Conditions | Outcome | Reference |

| Claisen-like researchgate.netresearchgate.net-sigmatropic rearrangement | N-phenoxyacetamides and sp-hybridized carbon compounds | Not specified | Oxa-heterocycles (including benzofurans) | acs.orgacs.org |

| researchgate.netresearchgate.net-sigmatropic rearrangement | Oxime ethers | TFAA or TFAT, DMAP | Dihydrobenzofurans and benzofurans | organic-chemistry.org |

| Charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangement | Substituted phenols and alkynyl sulfoxides | TFAA | Highly substituted benzofurans | tus.ac.jprsc.org |

| Interrupted Pummerer/ researchgate.netresearchgate.net sigmatropic rearrangement | Phenols and benzothiophene S-oxides | Not specified (transition-metal-free) | C3-arylated benzofurans | nih.gov |

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact and enhance sustainability. mdpi.com These approaches focus on aspects such as the use of safer solvents, atom economy, and the development of catalytic and solvent-free methods. acs.org

One green strategy involves performing reactions in water, which is a benign and environmentally friendly solvent. For example, a simple and efficient method for the synthesis of aurones, which contain a benzofuranone core, has been developed by condensing benzofuranone with an aromatic aldehyde in neat water. arkat-usa.org This method offers high yields and avoids the need for catalysts, organic solvents, and extensive purification. arkat-usa.org

The use of recyclable catalysts is another cornerstone of green chemistry. mdpi.com Metal-catalyzed acceptorless coupling and one-pot reactions have been employed for the synthesis of N-heterocycles, which can be analogous to benzofuran synthesis, using recyclable catalysts to reduce hazardous waste and improve atom economy. mdpi.com

Microwave-assisted synthesis represents another green technique that can accelerate reaction rates, improve yields, and reduce energy consumption. mdpi.com This method has been effectively used in various areas of medicinal chemistry and holds promise for the efficient synthesis of benzofuran derivatives. mdpi.com

Solvent-free reaction conditions, such as neat mechanochemical grinding, offer a significant reduction in waste and environmental impact. mdpi.com These methods have been successfully applied to the synthesis of various organic compounds and could be adapted for the synthesis of substituted benzofurans. mdpi.com

The concept of atom economy, which aims to maximize the incorporation of all reactant materials into the final product, is a key principle of green chemistry. acs.org Synthetic routes that proceed via addition or cycloaddition reactions are generally more atom-economical than those involving substitution or elimination reactions. The development of synthetic pathways to this compound that adhere to this principle is an ongoing area of research.

| Green Chemistry Principle | Application in Benzofuran Synthesis (Analogous Systems) | Advantages | Reference |

| Use of Safer Solvents | Condensation of benzofuranone with aldehydes in water | Environmentally benign, high yield, no catalyst needed | arkat-usa.org |

| Catalysis | Use of recyclable catalysts in heterocycle synthesis | Reduced waste, improved atom economy | mdpi.com |

| Energy Efficiency | Microwave-assisted synthesis | Faster reactions, higher yields, reduced energy use | mdpi.com |

| Waste Prevention | Solvent-free mechanochemical grinding | Reduced waste, minimal environmental impact | mdpi.com |

| Atom Economy | Designing reactions to maximize incorporation of reactants | Reduced waste, increased efficiency | acs.org |

Unconventional Methodologies for Substituted Benzofurans

Beyond traditional synthetic routes, a range of unconventional methodologies have been developed to access substituted benzofurans, often providing access to structures that are difficult to prepare using conventional methods. mdpi.com These methods include novel transition-metal-catalyzed reactions and metal-free approaches. nih.gov

One such unconventional method involves the FeCl₃-mediated intramolecular cyclization of electron-rich aryl ketones. This approach allows for the construction of the benzofuran ring through a direct oxidative aromatic C–O bond formation. mdpi.com The presence of an alkoxy substituent on the benzene ring is crucial for the efficiency of this cyclization. mdpi.com

Another strategy utilizes a sequential one-pot reaction involving a Friedel-Crafts alkylation of phenols with cinnamyl alcohols, followed by a Pd(II)-catalyzed oxidative annulation of the in situ generated o-cinnamyl phenols. mdpi.com This method provides a straightforward route to functionalized 2-benzyl benzofurans. mdpi.com

Metal-free approaches have also gained attention. For instance, the iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes, using (diacetoxyiodo)benzene (B116549) as the catalyst, offers an alternative to palladium-catalyzed methods for the synthesis of 2-arylbenzofurans. mdpi.com

The use of p-quinone methides (p-QMs) as precursors in transition-metal-free catalyzed approaches represents another innovative strategy for benzofuran synthesis. mdpi.com These reactive intermediates can undergo cyclization to form the benzofuran scaffold.

| Methodology | Precursors | Key Reagents/Catalysts | Product Type | Reference |

| Intramolecular Oxidative Cyclization | Electron-rich aryl ketones | FeCl₃ | Substituted benzofurans | mdpi.com |

| Sequential Friedel-Crafts Alkylation/Oxidative Annulation | Phenols and cinnamyl alcohols | Re₂O₇, Pd(II) catalyst | 2-Benzyl benzofurans | mdpi.com |

| Metal-Free Oxidative Cyclization | 2-Hydroxystilbenes | (Diacetoxyiodo)benzene | 2-Arylbenzofurans | mdpi.com |

| Transition-Metal-Free Cyclization | p-Quinone methides | Not specified | Substituted benzofurans | mdpi.com |

Multi-Component Reaction Design for Complex Benzofurans

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, are highly efficient for generating molecular complexity. rsc.orgnih.gov This strategy has been successfully applied to the synthesis of complex benzofuran derivatives.

One example is the synthesis of benzofuran-fused piperidines through an MCR involving an electron-rich benzofuran, a primary amine, and formaldehyde. rsc.org This reaction proceeds via a double Mannich reaction, utilizing the unactivated benzylic C(sp³)–H and position-2 C(sp²)–H bonds of the benzofuran ring as nucleophilic sites. rsc.org This approach allows for the creation of diverse benzofuran-fused piperidines with good yields and retention of stereochemistry when using chiral amino acids. rsc.org

Another innovative MCR leads to the formation of corrole-appended persubstituted benzofurans. nih.govacs.org This reaction involves dipyrranes, aryl-propargyl aldehydes, and p-chloranil. nih.govacs.org In this process, p-chloranil plays a dual role, acting as both an oxidant for the formation of the corrole (B1231805) macrocycle and as a component in the heteroannulation to form the benzofuran scaffold. nih.govacs.org

The Ugi-azide reaction, a well-known MCR, has also been employed to synthesize hybrids containing benzofuran, pyrazole (B372694), and tetrazole moieties. nih.gov In this approach, benzofuran-pyrazole aldehydes are reacted with an amine, an isocyanide, and an azide (B81097) to generate complex molecular structures. nih.gov

| MCR Type | Reactants | Key Features | Product | Reference |

| Double Mannich Reaction | Electron-rich benzofuran, primary amine, formaldehyde | Forms C-C and C-N bonds in one pot | Benzofuran-fused piperidines | rsc.org |

| Corrole Synthesis/Heteroannulation | Dipyrranes, aryl-propargyl aldehydes, p-chloranil | p-Chloranil acts as both oxidant and reactant | Corrole-appended persubstituted benzofurans | nih.govacs.org |

| Ugi-Azide Reaction | Benzofuran-pyrazole aldehydes, amine, isocyanide, azide | Forms multiple bonds in a single step | Benzofuran-pyrazole-tetrazole hybrids | nih.gov |

Stereochemical Considerations in this compound Synthesis

The synthesis of chiral benzofuran derivatives, including enantiomerically pure forms of this compound and its analogs, presents a significant challenge. The control of stereochemistry is crucial, as different enantiomers of a molecule can exhibit distinct biological activities.

Chiral Auxiliaries and Asymmetric Catalysis for Enantioselective Synthesis

Enantioselective synthesis of benzofurans can be achieved through several strategies, primarily involving the use of chiral auxiliaries or asymmetric catalysis. wikipedia.org These methods aim to induce asymmetry in the reaction, leading to the preferential formation of one enantiomer over the other. wikipedia.org

Chiral auxiliaries are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. An example of this approach is a chiral auxiliary-directed asymmetric C-H functionalization for the construction of a key benzofuran intermediate in the total synthesis of maoecrystal V. nih.gov

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a highly efficient and widely used method. wikipedia.org This can be further divided into metal-based catalysis and organocatalysis.

In the context of metal-based catalysis, palladium-catalyzed [4+2] cycloadditions of benzofuran-derived azadienes with vinyl benzoxazinanones have been shown to produce chiral products with high yield and enantioselectivity when using chiral phosphoramidite (B1245037) ligands. chemrxiv.org

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. mdpi.com For instance, chiral Brønsted acids, such as chiral phosphoric acids, have been used to catalyze enantioselective Diels-Alder reactions to produce polycyclic benzofuran derivatives. mdpi.com Similarly, chiral thiourea (B124793) catalysts have been employed in inverse electron-demand hetero-Diels-Alder reactions to afford polycyclic benzofurans containing a tetrahydropyridine (B1245486) moiety with high enantioselectivity. mdpi.com

Asymmetric [3+2] cyclization reactions of phenols or quinones with olefins, mediated by chiral catalysts or induced by chiral auxiliaries, have been developed for the construction of optically active dihydrobenzofuran structural units. sioc-journal.cn These methods are particularly useful for establishing the vicinal chiral stereocenters at the C2 and C3 positions of the dihydrobenzofuran core. sioc-journal.cn

| Strategy | Method | Catalyst/Auxiliary | Application | Reference |

| Chiral Auxiliary | C-H functionalization | Not specified | Synthesis of a key benzofuran intermediate for maoecrystal V | nih.gov |

| Asymmetric Metal Catalysis | [4+2] Cycloaddition | Chiral phosphoramidite ligands with Palladium | Synthesis of chiral polycyclic benzofurans | chemrxiv.org |

| Asymmetric Organocatalysis | Diels-Alder Reaction | Chiral phosphoric acids | Synthesis of polycyclic benzofuran derivatives | mdpi.com |

| Asymmetric Organocatalysis | Hetero-Diels-Alder Reaction | Chiral thiourea catalysts | Synthesis of polycyclic benzofurans with a tetrahydropyridine moiety | mdpi.com |

| Asymmetric [3+2] Cyclization | Cyclization of phenols/quinones with olefins | Chiral catalysts or auxiliaries | Synthesis of optically active dihydrobenzofurans | sioc-journal.cn |

Diastereoselective Control in Cyclization Reactions

The stereochemical intricacy of many biologically active natural products and pharmaceuticals containing the benzofuran core necessitates synthetic strategies that allow for precise control over the three-dimensional arrangement of atoms. rsc.org Diastereoselective control in cyclization reactions is a cornerstone of such strategies, enabling the preferential formation of one diastereomer over others. This is particularly crucial in the synthesis of 2,3-dihydrobenzofuran (B1216630) analogues, where two or more stereocenters can be generated during the ring-forming step. Researchers have developed a variety of methods to influence the stereochemical outcome of these cyclizations, often relying on the strategic use of catalysts, chiral auxiliaries, and specific reaction conditions.

One effective approach involves domino reactions, where multiple bond-forming events occur in a single synthetic operation. For instance, an efficient domino annulation between sulfur ylides and salicyl N-tert-butylsulfinyl imines has been developed to produce highly substituted trans-2,3-dihydrobenzofuran skeletons. rsc.orgrsc.org In this method, the configuration of the sulfinyl group on the imine dictates the stereochemical course of the reaction, acting as a chiral auxiliary to direct the formation of the trans diastereomer with high selectivity. rsc.org

Organocatalysis has also emerged as a powerful tool for achieving high diastereoselectivity. A bidirectional diastereo- and enantio-selective organocatalyzed domino reaction has been successfully employed for the synthesis of enantioenriched centrally chiral bis-dihydrobenzofuran precursors. rsc.org This reaction, which takes place between dihydroxylated aromatics and chloronitroalkenes, is catalyzed by a chiral bifunctional squaramide-tertiary amine organocatalyst in the presence of a weak inorganic base, leading to products with good to excellent diastereoselectivity. rsc.org

Transition metal-catalyzed cyclizations are another mainstay for diastereoselective benzofuran synthesis. Palladium-catalyzed processes, for example, have been used for the diastereoselective synthesis of 2,2,3-trisubstituted dihydrobenzofurans. researchgate.net This transformation involves the in-situ generation of an oxonium ylide from a 2-hydroxyphenyl substituted enone and a diazo compound, which then undergoes an intramolecular trapping via Michael addition to yield a single diastereomer. researchgate.net Similarly, copper-catalyzed asymmetric [3+2] cyclization between substituted benzoquinones and allylic alcohols can construct spiro[benzofuran-cyclopentane] skeletons with excellent diastereoselectivities. rsc.org

The choice of reactants and the nature of the cyclization can also inherently favor the formation of a specific diastereomer. An intramolecular, alkyne Prins-type cyclization of vinylogous carbonates derived from o-alkynyl phenols has been shown to stereoselectively construct trans-2,3-disubstituted dihydrobenzofuran derivatives. researchgate.net Furthermore, computational and experimental studies have shed light on the role of non-covalent interactions in the diastereoselective synthesis of cis-2,3-dihydrobenzofurans, highlighting the influence of factors like the choice of alkali base on the stereochemical outcome. rsc.org

The following tables summarize key research findings in the diastereoselective synthesis of benzofuran structural analogues.

Table 1: Diastereoselective Synthesis of trans-2,3-Dihydrobenzofurans

This table outlines a K3PO4-promoted domino reaction for the synthesis of trans-2,3-dihydrobenzofurans from salicyl N-tert-butanesulfinyl imines and sulfur ylides. The configuration of the sulfinyl group plays a crucial role in directing the diastereoselectivity of the annulation process.

| Entry | Salicyl N-tert-butanesulfinyl Imine | Sulfur Ylide | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| 1 | (R)-N-Benzylidene-2-hydroxy-N-(tert-butylsulfinyl)aniline | Dimethylsulfoxonium methylide | (2R,3R)-3-Amino-2-methyl-2,3-dihydrobenzofuran derivative | 85 | >20:1 | rsc.org, rsc.org |

| 2 | (S)-N-Benzylidene-2-hydroxy-N-(tert-butylsulfinyl)aniline | Dimethylsulfoxonium methylide | (2S,3S)-3-Amino-2-methyl-2,3-dihydrobenzofuran derivative | 82 | >20:1 | rsc.org, rsc.org |

Table 2: Organocatalyzed Diastereoselective Synthesis of Bis-dihydrobenzofurans

This table details the bidirectional enantioselective domino Friedel–Crafts-O-alkylation reaction between dihydroxylated aromatics and ortho-substituted (Z)-(2-chloro-2-nitroethenyl)benzenes, catalyzed by a chiral squaramide-tertiary amine.

| Entry | Dihydroxylated Aromatic | (Z)-(2-chloro-2-nitroethenyl)benzene | Catalyst | Base | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| 1 | 2,6-Dihydroxynaphthalene | ortho-Tolyl derivative | (R,R)-I | K2HPO4 | 92 | >20:1 | rsc.org |

| 2 | 2,7-Dihydroxynaphthalene | ortho-Chlorophenyl derivative | (R,R)-I | K2HPO4 | 85 | 15:1 | rsc.org |

Table 3: Metal-Catalyzed Diastereoselective Cyclizations

This table presents examples of palladium and copper-catalyzed cyclization reactions that afford functionalized benzofuran analogues with high diastereoselectivity.

| Entry | Reaction Type | Substrates | Catalyst System | Product Type | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| 1 | Pd-Catalyzed Intramolecular Trapping | 2-Hydroxyphenyl substituted enone, Diazo compound | Pd(OAc)2 | 2,2,3-Trisubstituted dihydrobenzofuran | 78 | Single diastereomer | researchgate.net |

| 2 | Cu-Catalyzed [3+2] Cyclization | Substituted benzoquinone, Allylic alcohol | Cu(OTf)2/BOX | 3H-Spiro[benzofuran-2,1'-cyclopentane] | 67 | >20:1 | rsc.org |

Chemical Transformations and Reactivity of 3 Methoxybenzofuran 5 Ol

Reactions of the Furan (B31954) Ring System

The furan moiety in benzofurans is electron-rich and thus prone to reactions with electrophiles. The substitution pattern of 3-Methoxybenzofuran-5-ol, with a methoxy (B1213986) group at the 3-position, is expected to influence the regioselectivity of these reactions.

Electrophilic Addition: Alkenes, which have an electron-rich double bond, readily undergo electrophilic addition reactions. savemyexams.comnumberanalytics.com The C2-C3 double bond of the furan ring in benzofurans can also participate in such reactions, although this can lead to a loss of aromaticity. In the case of benzofuran (B130515) itself, electrophilic attack can occur at the C2 or C3 position. Attack at the C2 position leads to a carbocation stabilized by the adjacent benzene (B151609) ring, while attack at the C3 position generates a carbocation that can be stabilized by the lone pair of electrons on the oxygen atom. stackexchange.com For this compound, the methoxy group at the C3 position would likely direct electrophilic attack to the C2 position.

Nucleophilic Addition: Nucleophilic addition is more characteristic of carbonyl compounds, where a nucleophile attacks the electrophilic carbonyl carbon. testbook.comgeeksforgeeks.org While direct nucleophilic addition to the furan ring of a neutral benzofuran is uncommon, the carbonyl carbon in derivatives like (6-Methoxy-benzofuran-2-YL)-(4-methoxy-phenyl)-methanone is susceptible to nucleophilic attack. smolecule.com

The furan ring of benzofurans can undergo ring-opening under certain conditions. For instance, dianions of benzofuran-2-carboxylic acids have been shown to undergo rapid ring-opening. rsc.org Specifically, the dianion derived from 6-methoxybenzofuran-2-carboxylic acid undergoes rapid ring opening even at very low temperatures. rsc.org In a different study, the synthesis of 1H-benzofuro[3,2-c]pyrazole derivatives from 6-methoxybenzofuran-3(2H)-one led to the observation of furan ring-opening, yielding pyrazole (B372694) derivatives. mdpi.com Palladium-catalyzed reactions of some benzofurans have also been shown to lead to ring-opened products with prolonged reaction times. acs.org

Rearrangement reactions of benzofuran systems have also been documented. For example, acid-catalyzed rearrangement of 3-acylbenzofuran-2(3H)-ones can lead to the formation of methyl 2-alkylbenzofuran-3-carboxylates. publish.csiro.au Sigmatropic rearrangements, such as the Claisen rearrangement, are also known to occur in derivatives like allyl aryl ethers, proceeding through a cyclic transition state. libretexts.org

Reactions of the Benzene Ring Moiety

The benzene part of the benzofuran scaffold behaves like a substituted aromatic ring, undergoing characteristic electrophilic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.

The hydroxyl group at C5 and the methoxy group at C3, along with the furan oxygen, are all electron-donating groups. They activate the benzene ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. In this compound, the C4, C6, and C7 positions are available for substitution. The hydroxyl group at C5 is a strong activating group and would be expected to direct electrophiles primarily to the C4 and C6 positions. The furan oxygen also directs to these positions.

Studies on related compounds support this. For example, the placement of 4,6-dimethoxy groups on benzofurans has been shown to activate the C7 position for electrophilic substitution. tandfonline.com In another instance, the synthesis of 5-hydroxybenzofuran derivatives was achieved through a tandem in situ oxidative coupling and cyclization. thieme-connect.com

A representative electrophilic substitution reaction is bromination. For example, bromination of a dihydrobenzofuran-5-ol can be achieved using Br₂ with a Lewis acid catalyst, with the hydroxyl group directing the substitution. vulcanchem.com

| Reactant | Reagent | Product | Position of Substitution |

| 4,6-dimethoxybenzofuran | Trifluoroacetic anhydride (B1165640) | 7-Trifluoroacetyl-4,6-dimethoxybenzofuran | C7 |

| Dihydrobenzofuran-5-ol | Br₂/FeBr₃ | 4-Bromo-2,3-dihydrobenzofuran-5-ol | C4 |

This table presents data from reactions on analogous compounds to illustrate expected reactivity.

Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. Both hydroxyl and methoxy groups can act as DMGs.

In the context of this compound, the hydroxyl group at C5 could direct metalation to the C4 or C6 positions. The furan oxygen can also direct metalation to the C7 position. The outcome would depend on the specific reaction conditions and the relative directing ability of the functional groups. DoM has been successfully applied to various benzofuran systems for the synthesis of highly substituted derivatives. cdnsciencepub.comresearchgate.net For example, treatment of a phenyl carbamate (B1207046) with n-BuLi followed by an electrophile quench is a key step in a route to substituted benzofurans. cdnsciencepub.com

| Directing Group | Position of Metalation | Electrophile | Product |

| Carbamate | ortho to carbamate | TMSCl | 2-Silylated benzofuran |

| Benzyl (B1604629) alcohol | ortho to hydroxyl | DMF | Aldehyde |

This table illustrates the principles of DoM on related aromatic systems.

Transformations Involving the Methoxy Functional Group

The methoxy group on the benzofuran ring can itself be involved in chemical transformations. A common reaction is its formation via methylation of a corresponding hydroxyl group. For instance, 5-hydroxybenzofuran derivatives have been converted to their 5-methoxy derivatives. tandfonline.comsci-hub.st

The methoxy group can also be cleaved to regenerate the hydroxyl group, typically using strong acids like HBr or Lewis acids such as BBr₃. While the 2-methoxy group in some benzofurans has been noted to make the moiety less stable in the presence of acid, the stability of a 3-methoxy group would be context-dependent. rsc.org

Furthermore, the methoxy group can influence the reactivity of adjacent functional groups. In one study, methylation of 3-acylbenzofuran-2(3H)-ones with diazomethane (B1218177) led to a mixture of 3-acyl-2-methoxybenzofuran and 3-(α-methoxy)alkylidenebenzofuran-2(3H)-one. publish.csiro.au

Demethylation Reactions

The cleavage of the methyl ether at the 3-position of this compound is a key transformation for further functionalization. This demethylation is typically achieved using strong Lewis acids. Boron tribromide (BBr₃) is a particularly effective reagent for cleaving aryl methyl ethers. amazonaws.commdpi.com The reaction is generally carried out in an anhydrous solvent like dichloromethane (B109758) at reduced temperatures to control its reactivity. amazonaws.commdpi.com The mechanism involves the coordination of the Lewis acidic boron atom to the oxygen of the methoxy group, followed by nucleophilic attack of the bromide ion on the methyl group, leading to the formation of the corresponding 3-hydroxybenzofuran-5-ol and bromomethane. This method is noted for its high efficiency in the deprotection of methoxy-substituted benzofurans. mdpi.com

Table 1: Reagents for Demethylation of Methoxybenzofurans

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Boron tribromide (BBr₃) | Anhydrous dichloromethane (CH₂Cl₂), 0°C to room temperature | 3-Hydroxybenzofuran-5-ol | amazonaws.commdpi.com |

Ether Cleavage and Exchange Processes

Beyond Lewis acids, the methoxy group of this compound can undergo cleavage under strongly acidic conditions, typically with hydrogen halides such as hydrogen bromide (HBr) or hydrogen iodide (HI). masterorganicchemistry.com These reactions require harsh conditions, including high temperatures. masterorganicchemistry.com The process begins with the protonation of the ether oxygen, forming a good leaving group (methanol). masterorganicchemistry.com Subsequently, a nucleophilic halide ion attacks the methyl carbon in an Sɴ2-type mechanism to yield 3-hydroxybenzofuran-5-ol and a methyl halide. masterorganicchemistry.com Due to the stability of the aryl-oxygen bond, cleavage of the bond between the furan ring and the oxygen atom is not typically observed under these conditions. Ether exchange processes, where one alkoxy group is swapped for another, are less common for aryl ethers and would require specific catalytic conditions.

Transformations Involving the Hydroxyl Functional Group

O-Alkylation and O-Acylation Reactions

The phenolic hydroxyl group at the 5-position is a prime site for nucleophilic reactions such as O-alkylation and O-acylation. O-alkylation can be readily achieved through Williamson ether synthesis, where the hydroxyl group is first deprotonated with a suitable base (e.g., potassium carbonate, K₂CO₃) to form a phenoxide ion. core.ac.uk This nucleophilic phenoxide then reacts with an alkyl halide (e.g., ethyl bromide, benzyl bromide) to form the corresponding ether. preprints.org This method is versatile for introducing a variety of alkyl groups onto the benzofuran scaffold. researchgate.net

O-acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. This reaction leads to the formation of ester derivatives. For instance, reacting this compound with acetyl chloride would yield 3-methoxybenzofuran-5-yl acetate (B1210297). These reactions are fundamental in modifying the electronic properties and biological activity of benzofuran derivatives. publish.csiro.auscispace.com

Table 2: O-Alkylation and O-Acylation of Hydroxybenzofurans

| Reaction Type | Reagents | Base | Product Type | Reference |

|---|---|---|---|---|

| O-Alkylation | Alkyl halide (e.g., R-Br, R-I) | K₂CO₃ | 5-Alkoxy-3-methoxybenzofuran | core.ac.uk |

| O-Alkylation | Chloroacetonitrile | K₂CO₃ | 2-((3-Methoxybenzofuran-5-yl)oxy)acetonitrile | mdpi.com |

Oxidation Reactions of Phenolic Hydroxyls

The phenolic hydroxyl group in this compound makes the molecule susceptible to oxidation. Phenols can be oxidized to quinone-type structures. The oxidation of phenols can be complex, and the presence of the electron-rich benzofuran ring system influences the reaction pathways. The oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethanes with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can lead to the formation of benzofuran structures through oxidative cyclization. rsc.org Similarly, photocatalytic methods using visible light can achieve oxidative [3+2] cycloadditions of phenols with alkenes to form dihydrobenzofurans. nih.gov For this compound itself, oxidation could potentially lead to the formation of a quinone on the benzene ring, or it could facilitate oxidative coupling reactions if other substrates are present. The oxidation of the benzofuran ring itself, particularly at the furan moiety, can also occur, leading to ring-opened products like keto esters. mdpi.com

Hydrogen Bonding Network Analysis

The functional groups of this compound allow it to participate in hydrogen bonding, which is crucial for its physical properties and interactions with biological systems. The hydroxyl group at the 5-position is a primary hydrogen bond donor. The oxygen atom of this hydroxyl group, as well as the oxygen of the methoxy group at the 3-position and the furan oxygen, can all act as hydrogen bond acceptors. vulcanchem.com This capacity for hydrogen bonding influences the molecule's solubility and its ability to bind to receptor sites, as seen in studies of similar hydroxybenzofuran derivatives. sci-hub.se The formation of intermolecular hydrogen bond networks can stabilize the crystal lattice of the solid compound and mediate its interactions in solution. researchgate.net

Table 3: Potential Hydrogen Bonding Interactions of this compound

| Functional Group | Role | Potential Interaction Partner |

|---|---|---|

| 5-Hydroxyl (-OH) | Donor | Electronegative atoms (O, N) |

| 5-Hydroxyl Oxygen | Acceptor | Hydrogen bond donors |

| 3-Methoxy Oxygen | Acceptor | Hydrogen bond donors |

Metal-Catalyzed Cross-Coupling Reactions at Functionalized Positions

Metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, but they require a functional group, typically a halide or a triflate, on the aromatic ring. beilstein-journals.org Therefore, to apply these reactions to this compound, the molecule would first need to be selectively halogenated (e.g., brominated or iodinated) at one of the available positions on the benzene ring.

Once a halogenated derivative, for example, a bromo-substituted this compound, is prepared, it can undergo various palladium-catalyzed cross-coupling reactions.

Suzuki Reaction: Coupling with an aryl or vinyl boronic acid. beilstein-journals.org

Heck Reaction: Coupling with an alkene. nih.gov

Sonogashira Reaction: Coupling with a terminal alkyne. beilstein-journals.org

These reactions provide a versatile platform for the synthesis of a wide array of complex benzofuran derivatives by introducing new substituents at specific positions of the core structure. nih.gov

Table 4: Examples of Metal-Catalyzed Cross-Coupling on Functionalized Benzofurans

| Reaction | Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki | 2-Bromobenzofuran | Arylboronic acid | Pd(OAc)₂ / PPh₃ | 2-Arylbenzofuran | beilstein-journals.org |

| Heck | 2-Bromobenzofuran | Alkene | Pd(OAc)₂ / PPh₃ | 2-Vinylbenzofuran | nih.gov |

Photochemical and Electrochemical Reactivity Studies

Detailed experimental research focusing specifically on the photochemical and electrochemical reactivity of this compound is limited in publicly available scientific literature. However, a comprehensive understanding of its likely behavior can be inferred from studies on the reactivity of its core structural components: the benzofuran ring system, the phenolic hydroxyl group, and the methoxy ether group.

Electrochemical Reactivity

The electrochemical behavior of this compound is expected to be dominated by the oxidation of its phenolic hydroxyl group at the C-5 position. The presence of both an electron-donating hydroxyl (-OH) and a methoxy (-OCH3) group on the benzene ring would render the molecule susceptible to electrochemical oxidation.

Studies on structurally related phenols and benzofurans provide significant insight into these potential reactions. The electrochemical oxidation of phenols, hydroquinones, and catechols is a well-documented process that typically proceeds through the formation of highly reactive intermediates like phenoxonium cations or quinones. nih.govacs.orgbeilstein-journals.orgnih.gov These intermediates can then undergo subsequent reactions, such as Michael additions with available nucleophiles, to form more complex products. nih.govacs.orgbakhtiniada.ru For example, the electrochemical oxidation of catechols in the presence of nucleophiles like dimedone has been shown to produce benzofuran derivatives. acs.org

The oxidation potential of substituted phenols is heavily influenced by the nature of the substituents on the aromatic ring. A study on various p-substituted phenols demonstrated that electron-donating groups, such as the methoxy group, facilitate direct electrochemical oxidation, causing it to occur at a lower (less positive) potential compared to phenols with electron-withdrawing groups. nih.gov Conversely, the degradation rate via indirect oxidation with hydroxyl radicals was found to be slower for phenols with electron-donating groups. nih.gov

Another potential electrochemical pathway is the demethylation of the methoxy group. A facile, bias-potential-assisted electrochemical demethylation of 2-methoxyphenol (guaiacol) to form a surface-confined catechol has been reported. acs.org This suggests that under specific electrochemical conditions, the methoxy group of this compound could be cleaved.

A summary of expected electrochemical reactions based on analogous compounds is presented below.

Table 1: Predicted Electrochemical Reactions of this compound

| Reaction Type | Electrode Process | Predicted Intermediate/Product | Basis of Prediction |

|---|---|---|---|

| Phenol (B47542) Oxidation | Anodic Oxidation | Phenoxonium Cation / Quinone-like species | Based on the electrochemical oxidation of phenols and catechols. beilstein-journals.orgnih.govnih.govtandfonline.com |

| Michael Addition | Subsequent reaction of oxidized intermediate | Complex adducts | Occurs if a suitable nucleophile is present in the medium. nih.govacs.orgbakhtiniada.ru |

| Demethylation | Anodic Cleavage | Catechol derivative (3,5-Dihydroxybenzofuran) | Inferred from the electrochemical demethylation of 2-methoxyphenol. acs.org |

Photochemical Reactivity

The photochemical reactivity of this compound involves the absorption of light, likely in the UV spectrum, which can excite the molecule to a higher energy state and initiate chemical transformations. The benzofuran core and the phenolic substituent are the most probable sites of photochemical activity.

Research on related furocoumarin compounds, such as psoralen, shows that they absorb UV light and can undergo photochemical reactions. researchgate.net These reactions can proceed through highly reactive intermediates like dioxetanes, formed from the reaction with singlet oxygen, which subsequently cleave to yield products such as formyl-hydroxybenzofurans. researchgate.net This indicates a potential pathway for the photooxidation of the furan ring in this compound.

The phenolic group also contributes to photochemical reactivity. Phenols in aqueous environments can undergo photodegradation, a process that can be catalyzed by substances like titanium dioxide (TiO2) and often involves reactive oxygen species. nih.gov

While no specific photochemical reactions for this compound have been documented, the general reactivity of the benzofuran and phenol moieties suggests that it could be susceptible to photooxidation and photodegradation under appropriate conditions.

Table 2: Potential Photochemical Reactions of this compound

| Reaction Type | Proposed Mechanism | Potential Product(s) | Basis of Prediction |

|---|---|---|---|

| Photooxidation | Reaction with singlet oxygen upon photoexcitation | Dioxetane intermediate, leading to furan ring cleavage products | Based on the photolysis of furocoumarins like psoralen. researchgate.net |

| Photodegradation | Reaction with photochemically generated radicals (e.g., hydroxyl radicals) | Cleavage and degradation products of the aromatic system | Based on general phenol photochemistry. nih.gov |

Derivatization and Scaffold Modification Strategies for 3 Methoxybenzofuran 5 Ol Analogues

Development of Structurally Diverse Libraries Based on the 3-Methoxybenzofuran-5-ol Scaffold

Diversity-oriented synthesis (DOS) is a powerful strategy in medicinal chemistry for creating collections of structurally diverse small molecules. nih.gov Applying DOS principles to the this compound core can generate extensive libraries for biological screening. acs.orgresearchgate.net A common approach involves a multi-step sequence where key intermediates are elaborated using a variety of building blocks and reaction types. acs.orgnih.gov

A feasible strategy begins with the functionalization of the benzofuran (B130515) core, for instance, by introducing a reactive handle at a specific position. One established method involves the palladium/copper-catalyzed cross-coupling of an appropriate o-iodoanisole precursor with a terminal alkyne, followed by an electrophilic cyclization. acs.orgnih.gov This sequence can install an iodine atom at the C3-position of the benzofuran ring, which serves as a versatile point for diversification through various palladium-catalyzed cross-coupling reactions. acs.org

By employing a parallel synthesis format, a library of 2,3,5-trisubstituted benzofurans can be generated. The initial 3-methoxy-5-hydroxy benzofuran scaffold (functionalized with iodine at C3) can be reacted with a diverse set of boronic acids (Suzuki-Miyaura coupling), terminal alkynes (Sonogashira coupling), or alkenes (Heck coupling) to introduce a wide range of substituents at this position. acs.orgnih.gov Further diversity can be achieved by utilizing different building blocks in the initial synthesis steps or by subsequent modification of the hydroxyl and methoxy (B1213986) groups. This approach allows for systematic variation of steric and electronic properties across the library. nih.govacs.org

Table 1: Exemplar Scheme for Library Generation from a Benzofuran Scaffold

This table illustrates a combinatorial approach to generating a diverse library from a functionalized 3-iodobenzofuran (B11763985) intermediate, a strategy adaptable to the this compound core.

| Scaffold Position | Reaction Type | Building Block Examples (R-group source) | Resulting Substituent (R) |

| C3 | Suzuki-Miyaura Coupling | Phenylboronic acid, 4-pyridylboronic acid, Thiophene-2-boronic acid | Aryl, Heteroaryl |

| C3 | Sonogashira Coupling | Phenylacetylene (B144264), 1-Hexyne, (Trimethylsilyl)acetylene | Alkynyl, Silylalkynyl |

| C3 | Heck Coupling | Styrene, Butyl acrylate, Acrylonitrile | Alkenyl, Acrylate, Cyanoalkenyl |

| C3 | Carbonylative Suzuki | Phenylboronic acid (with CO) | Benzoyl |

| C3 | Carboalkoxylation | Methanol (with CO) | Methoxycarbonyl |

Incorporation of the this compound Moiety into Hybrid Molecular Systems

Molecular hybridization involves combining two or more distinct pharmacophores into a single molecule. This strategy aims to create novel chemical entities with improved affinity, selectivity, or the ability to modulate multiple biological targets simultaneously. The benzofuran nucleus is recognized as a "privileged structure" and has been successfully hybridized with other heterocyclic systems, such as pyrazole (B372694) and oxadiazole, to generate compounds with significant biological activity. nih.govnih.govnih.gov

Benzofuran-Pyrazole Hybrids: The synthesis of benzofuran-pyrazole hybrids can be achieved through several routes. One common method involves the reaction of a benzofuran-containing β-diketone or its equivalent with hydrazine (B178648) derivatives. benthamdirect.comeurekaselect.comresearchgate.net For the this compound scaffold, this could involve initial acylation at the C2 position to form a chalcone-like intermediate, followed by cyclocondensation with hydrazine hydrate (B1144303) or a substituted hydrazine to form the pyrazole ring. ekb.eg This approach allows for the introduction of various substituents on both the benzofuran and pyrazole rings, enabling fine-tuning of the molecule's properties. nih.gov

Benzofuran-Oxadiazole Hybrids: The 1,3,4-oxadiazole (B1194373) ring is another valuable pharmacophore often combined with a benzofuran core. nih.govsemanticscholar.org A typical synthetic pathway starts with a benzofuran carboxylic acid derivative. For instance, a 3-methoxy-5-hydroxybenzofuran-2-carboxylic acid could be converted to its corresponding acid hydrazide. This key intermediate can then be cyclized to form the oxadiazole ring through reaction with various reagents. For example, reaction with carbon disulfide yields an oxadiazole-2-thiol, which can be further alkylated to produce a diverse range of S-substituted derivatives. researchgate.netresearchgate.net This modular synthesis provides a platform for creating extensive libraries of benzofuran-oxadiazole conjugates. nih.gov

Table 2: Representative Benzofuran-Based Hybrid Molecular Scaffolds

| Hybrid System | General Structure Motif | Key Synthetic Intermediate | Potential Therapeutic Area |

| Benzofuran-Pyrazole | Benzofuran ring linked to a pyrazole ring | Benzofuran chalcone (B49325) or β-diketone | Antimicrobial, Anticancer nih.govekb.eg |

| Benzofuran-Oxadiazole | Benzofuran ring linked to a 1,3,4-oxadiazole ring | Benzofuran acid hydrazide | Tyrosinase Inhibition, Antimicrobial nih.govresearchgate.net |

| Benzofuran-Thiazole | Benzofuran ring linked to a thiazole (B1198619) ring | Benzofuran-thiosemicarbazone | Antimicrobial |

| Benzofuran-Piperazine | Benzofuran ring linked to a piperazine (B1678402) ring | Functionalized benzofuran (e.g., halomethyl) | Anticancer scienceopen.com |

Synthesis of Polycyclic and Fused-Ring Systems Incorporating this compound

Constructing polycyclic and fused-ring systems introduces conformational rigidity and three-dimensionality to the planar benzofuran scaffold. These modifications can lead to enhanced binding affinity and selectivity for biological targets. Several synthetic strategies can be employed to build such complex architectures from a this compound precursor.

Fused Benzofuropyrazoles: One direct method to create a fused system is through the intramolecular condensation of a suitably functionalized benzofuran. For example, starting with a 6-methoxybenzofuran-3(2H)-one, reaction with an isothiocyanate followed by condensation with hydrazine can yield 1H-benzofuro[3,2-c]pyrazole derivatives. nih.govresearchgate.net This reaction builds a pyrazole ring directly onto the furan (B31954) portion of the benzofuran core, resulting in a rigid tricyclic system.

Spirocyclic Benzofurans: More complex polycyclic systems, such as spiro-annulated benzofuranones, can be synthesized via advanced methods like aryne insertion. acs.orgnih.gov In this approach, an aryne generated from a precursor like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) can react with a functionalized benzofuran derivative. The reaction proceeds through an insertion into a C–O bond followed by a regioselective intramolecular conjugate addition, creating a spirocyclic junction. acs.org This strategy allows for the construction of intricate scaffolds found in various natural products.

Radical Cyclization Cascades: Intramolecular radical cyclization offers another powerful route to polycyclic benzofurans. researchgate.netnih.gov A 2-iodo aryl allenyl ether, which could be synthesized from a this compound derivative, can undergo a single-electron transfer (SET) initiated cyclization. This cascade reaction forms a new ring and generates a benzylic radical that can be trapped by another molecule, leading to complex polycyclic benzofurylethylamine derivatives. nih.govthieme-connect.com This method is notable for its ability to construct challenging ring systems under mild conditions. nih.govamanote.com

Table 3: Examples of Synthetic Strategies for Polycyclic Benzofuran Systems

| Strategy | Key Reaction | Resulting System | Potential Starting Material Derivative |

| Intramolecular Condensation | Reaction of benzofuranone with hydrazine derivatives | Fused Benzofuropyrazole nih.gov | 3-Methoxybenzofuran-5-one |

| Aryne Chemistry | Aryne insertion and intramolecular conjugate addition | Spiro-annulated Benzofuranone acs.org | Functionalized Benzofuran-3-one |

| Radical Cascade | SET-initiated intramolecular radical cyclization | Polycyclic Benzofurylethylamine researchgate.net | 2-Iodo-O-allenyl-benzofuranol |

| Intramolecular Cyclization | Base-promoted cyclization of unsaturated acyloxy sulfones | Fused Furan Ring nih.gov | Phenolic acyloxy sulfone |

Regioselective Functionalization for Structure-Property Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications influence a molecule's biological activity. semanticscholar.orgnih.govnih.gov Regioselective functionalization of the this compound scaffold is essential for systematic SAR exploration. Palladium-catalyzed reactions are particularly powerful tools for achieving high regioselectivity. nih.govrsc.org

Functionalization at C2: The C2 position of the benzofuran ring is a common site for modification. Palladium-catalyzed C-H arylation allows for the direct introduction of various aryl groups at this position. semanticscholar.org For example, reacting a benzofuran with triarylantimony difluorides in the presence of a palladium catalyst can selectively form 2-arylbenzofurans. semanticscholar.org Alternatively, if a 2-methylbenzofuran (B1664563) is used as the starting point, the methyl group can be activated. For instance, conversion to a benzofuran-2-ylmethyl acetate (B1210297) enables a palladium-catalyzed Tsuji-Trost-type reaction with a range of soft nucleophiles (N, S, O, and C-based), providing access to diverse 2-substituted methylbenzofurans. nih.govrsc.org

Functionalization at C3: As mentioned previously, the C3 position can be selectively functionalized by first introducing an iodine atom via electrophilic cyclization of an alkyne precursor with iodine monochloride (ICl). acs.org This 3-iodobenzofuran is a versatile intermediate for a host of palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, allowing for the introduction of a vast array of substituents with high precision. nih.gov

Functionalization of the Benzene (B151609) Ring: The benzene portion of the scaffold also offers sites for modification. The inherent directing effects of the existing methoxy and hydroxyl groups will influence the regioselectivity of electrophilic aromatic substitution reactions, such as bromination or nitration. For instance, bromination of a 3,5-disubstituted benzofuran can occur at specific positions on the benzene ring, providing handles for further derivatization. jst.go.jp These modifications are critical for exploring how interactions with the target protein are affected by substituents on the aryl ring. nih.gov

Table 4: Summary of Regioselective Functionalization Reactions for Benzofuran Scaffolds

| Position | Reaction | Catalyst/Reagent | Type of Group Introduced | Reference |

| C2 | Direct C-H Arylation | Pd(OAc)₂ / Ar₃SbF₂ | Aryl groups | semanticscholar.org |

| C2-Methyl | Tsuji-Trost Reaction | [Pd(η³-C₃H₅)Cl]₂ / XPhos | Amines, thiols, malonates | nih.govrsc.org |

| C3 | Suzuki-Miyaura Coupling | Pd Catalyst / Boronic Acids | Aryl, Heteroaryl | acs.orgnih.gov |

| C3 | Sonogashira Coupling | Pd/Cu Catalyst / Terminal Alkynes | Alkynyl groups | acs.orgnih.gov |

| C5 | Hydrolysis/Amidation | NaOH / Amine coupling reagents | Carboxamide | jst.go.jp |

| Benzene Ring | Electrophilic Bromination | Br₂ / CH₂Cl₂ | Bromo | jst.go.jp |

Computational Chemistry and Theoretical Investigations of 3 Methoxybenzofuran 5 Ol

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods provide a window into this structure, detailing the distribution of electrons and energy levels of molecular orbitals.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of molecules like 3-Methoxybenzofuran-5-ol. physchemres.orgresearchgate.net This method is favored for its balance of accuracy and computational efficiency. DFT calculations are used to determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule.

For benzofuran (B130515) derivatives, DFT calculations, often employing hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) with various basis sets (e.g., 6-311+G(d,p)), are used to compute a range of molecular properties. researchgate.netsemanticscholar.orgrsc.org These properties include vibrational frequencies, which can be compared with experimental infrared and Raman spectra to validate the computed structure, as well as the electronic properties discussed in the following sections.

HOMO-LUMO Energy Profiling and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more polarizable and can be easily excited, indicating higher chemical reactivity and lower kinetic stability. Conversely, a large gap implies high stability and low reactivity. For a novel benzofuran derivative, a calculated HOMO-LUMO energy gap of 3.732 eV was interpreted as an indicator of chemical reactivity and the potential for charge transfer within the molecule. semanticscholar.org

Below is an illustrative table of FMO energies that could be calculated for a benzofuran derivative.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -2.52 |

| Energy Gap (ΔE) | 3.73 |

Charge Distribution Analysis (Mulliken, NPA)

Understanding the distribution of electronic charge on the atoms within a molecule is crucial for predicting its electrostatic interactions and reactive sites. Mulliken population analysis and Natural Population Analysis (NPA) are two common methods used to estimate these partial atomic charges from quantum chemical calculations. researchgate.netwikipedia.org

Mulliken analysis, one of the oldest methods, partitions the total electron population among the atoms. uni-muenchen.de However, it is known to be highly sensitive to the choice of basis set used in the calculation, which can sometimes lead to unreliable results. uni-muenchen.destackexchange.com

Natural Population Analysis, which is part of the Natural Bond Orbital (NBO) framework, is generally considered more robust and less dependent on the basis set. stackexchange.com NPA provides a more chemically intuitive picture of atomic charges by analyzing the electron density in terms of localized orbitals. These charge distributions help in identifying nucleophilic and electrophilic centers within this compound, providing insights into its potential interactions.

An example of how charge distribution data might be presented is shown in the table below.

| Atom | Mulliken Charge (e) | NPA Charge (e) |

|---|---|---|

| O (furan) | -0.55 | -0.60 |

| O (hydroxyl) | -0.65 | -0.72 |

| O (methoxy) | -0.58 | -0.63 |

| C (adjacent to furan (B31954) O) | +0.30 | +0.25 |

Reaction Mechanism Elucidation through Theoretical Modeling

Computational chemistry offers a powerful platform for investigating the step-by-step pathways of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify key intermediates and transition states, providing a detailed picture of the reaction mechanism. researchgate.net Such studies are crucial for understanding how benzofuran derivatives might be synthesized or how they participate in chemical transformations. acs.orgnih.gov

Transition State Analysis

A transition state (TS) represents the highest energy point along the lowest energy path of a reaction step. It is a fleeting, unstable configuration that the reactants must pass through to become products. Locating the geometry and energy of a transition state is a primary goal of theoretical reaction mechanism studies.

Using DFT, computational chemists can perform transition state searches to identify these critical structures. A confirmed transition state structure is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. For reactions involving benzofuran-type molecules, such as electrophilic substitution or cyclization, identifying the transition states allows for a precise understanding of the preferred reaction pathway. researchgate.net

Activation Energy Calculations

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur. fsu.edu It is calculated as the difference in energy between the transition state and the reactants. libretexts.org

Ea = E(Transition State) - E(Reactants)

A high activation energy indicates a slow reaction, while a low activation energy suggests a faster reaction. Theoretical calculations of activation energies are invaluable for predicting reaction rates and understanding the factors that control them (e.g., temperature, catalysts). For instance, in a study on the antioxidant activity of benzofuran-stilbene hybrids, DFT was used to calculate the Gibbs activation energy for reactions with radicals, providing a kinetic basis for their antioxidant potential. rsc.orgresearchgate.net Similarly, DFT calculations have been employed to elucidate the energy profiles of radical reactions leading to the formation of benzofuran products. nih.gov By calculating the activation energies for different potential pathways, chemists can predict which reaction is most likely to occur.

Spectroscopic Property Prediction

Theoretical spectroscopy plays a pivotal role in the characterization of novel molecules. By computationally predicting spectroscopic data, researchers can corroborate experimental findings, assign spectral features, and gain insight into the electronic structure and vibrational modes of a compound.

NMR Chemical Shift Computations (GIAO method)